molecular formula C12H13FO4 B1608037 Dimethyl 2-(4-fluorobenzyl)malonate CAS No. 252938-22-0

Dimethyl 2-(4-fluorobenzyl)malonate

Cat. No.: B1608037
CAS No.: 252938-22-0
M. Wt: 240.23 g/mol
InChI Key: WDFUURBBGZTSIA-UHFFFAOYSA-N
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Description

It is a malonic ester derivative containing a fluorobenzyl group, which imparts distinct characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(4-fluorobenzyl)malonate can be synthesized through the reaction of 4-fluorobenzyl chloride with dimethyl malonate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as selective monohydrolysis of symmetric diesters and the use of environmentally benign reagents .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-fluorobenzyl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorobenzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted malonates .

Scientific Research Applications

Dimethyl 2-(4-fluorobenzyl)malonate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-fluorobenzyl)malonate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group plays a crucial role in modulating the compound’s reactivity and interactions. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular level .

Comparison with Similar Compounds

  • Dimethyl 2-(4-chlorobenzyl)malonate
  • Dimethyl 2-(4-bromobenzyl)malonate
  • Dimethyl 2-(4-methylbenzyl)malonate

Comparison: Dimethyl 2-(4-fluorobenzyl)malonate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

dimethyl 2-[(4-fluorophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFUURBBGZTSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381817
Record name Dimethyl (4-Fluorobenzyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252938-22-0
Record name Dimethyl (4-Fluorobenzyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 2-(4-FLUOROBENZYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of anhydrous methanol (250 mL) is added sodium metal (2.875 g, 0.125 mol) piecewise until the evolution of gas has deceased. Dimethyl malonate (16.5 g, 0.125 mol) is added dropwise and the mixture is stirred for 30 minutes. 4-Fluoro benzyl bromide (23.8 g, 0.126 mol) is added dropwise, and the reaction is refluxed for 2 hour. The majority of the solvent is removed under vacuum, and aqueous HCl is added. The solution is extracted with CHCl3, dried, and the solvent removed in vacuo. Distillation of the crude material under reduced pressure provides the desired compound which is used without further purification.
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16.5 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2-(4-fluorobenzyl)malonate
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